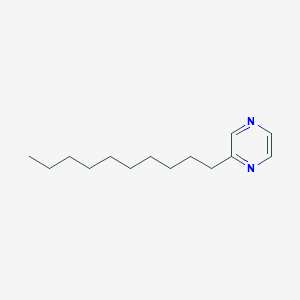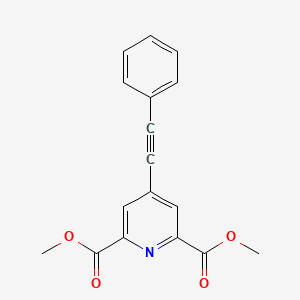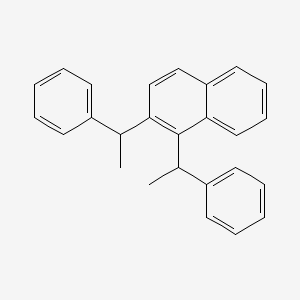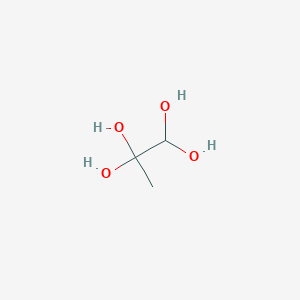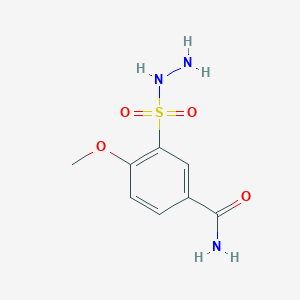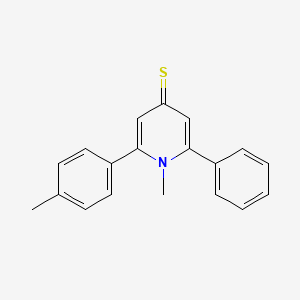
1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with methyl, phenyl, and thione groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with substituted benzaldehydes in the presence of sulfur sources can yield the desired thione compound. The reaction conditions typically involve heating the mixture in a suitable solvent, such as ethanol or acetic acid, and using catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield corresponding thiols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione involves its interaction with molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. Additionally, the aromatic rings can engage in π-π interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyridine: A structurally similar compound with a phenyl group attached to the pyridine ring.
4-Methylpyridine: Another related compound with a methyl group at the 4-position of the pyridine ring.
6-Phenylpyridine: A compound with a phenyl group at the 6-position of the pyridine ring.
Uniqueness
1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thione is unique due to the presence of both methyl and phenyl groups on the pyridine ring, along with the thione group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
109346-34-1 |
|---|---|
Molekularformel |
C19H17NS |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-methyl-2-(4-methylphenyl)-6-phenylpyridine-4-thione |
InChI |
InChI=1S/C19H17NS/c1-14-8-10-16(11-9-14)19-13-17(21)12-18(20(19)2)15-6-4-3-5-7-15/h3-13H,1-2H3 |
InChI-Schlüssel |
NIAHQMXHZAHZQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=S)C=C(N2C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


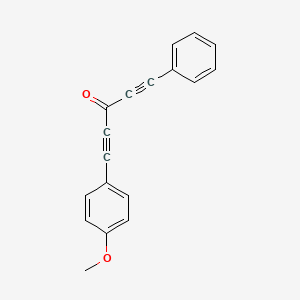
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
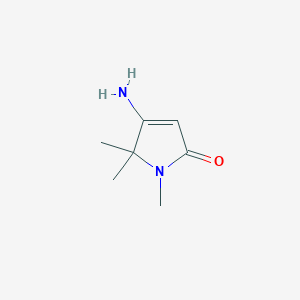
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
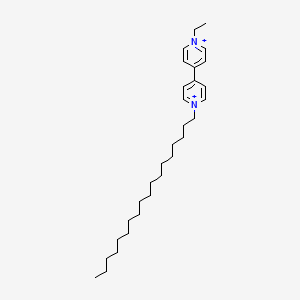
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

